molecular formula C15H19FO2 B012499 trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate CAS No. 100633-61-2

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B012499
CAS No.: 100633-61-2
M. Wt: 250.31 g/mol
InChI Key: YCODTMZSONXRIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-ethylcyclohexanecarboxylic acid with 4-fluorophenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to proceed efficiently .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Biological Activity

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A fluorophenyl group, which can influence its lipophilicity and binding affinity.
  • An ethyl group attached to the cyclohexane ring, affecting steric properties.
  • A carboxylate moiety , which is crucial for its interaction with biological targets.

The molecular formula is C16H21FO2C_{16}H_{21}FO_2 with a molecular weight of approximately 270.34 g/mol.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Notably:

  • It acts as a modulator of neurotransmitter receptors, particularly the GABA-A receptor , enhancing inhibitory neurotransmission, which may have implications for treating anxiety and epilepsy.
  • The presence of the fluorine atom can enhance the compound's binding affinity to various biological targets by altering electronic properties.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description References
GABA-A Receptor ModulationEnhances inhibitory neurotransmission
Enzyme InteractionInhibits cytochrome P450 enzymes (CYP1A2, CYP2C19)
Antimicrobial ActivityExhibited against certain bacterial strains
Antidepressant EffectsPotential in reducing depressive behavior in animal models

Case Studies and Research Findings

  • Neuropharmacological Studies : In a study investigating the effects on GABA-A receptors, this compound demonstrated significant enhancement of GABAergic transmission, suggesting its potential use in treating anxiety disorders.
  • Metabolic Interactions : Research indicated that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns regarding drug-drug interactions when co-administered with other pharmaceuticals.
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Properties

IUPAC Name

(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODTMZSONXRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599274
Record name 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100633-61-2
Record name 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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